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p,p',p''-(1-Propanyl-3-ylidene)triphenol

Epoxy resin Crosslink density Epoxy equivalent weight

p,p',p''-(1-Propanyl-3-ylidene)triphenol, systematically named 4-[3,3-bis(4-hydroxyphenyl)propyl]phenol and also known as 1,1,3-tris(4-hydroxyphenyl)propane , is a C21H20O3 triphenolic compound containing three para-hydroxyphenyl groups linked through a C3 alkylidene bridge. It belongs to the tris(hydroxyphenyl)alkane family, which are recognized as trifunctional monomers, branching agents, and epoxy resin precursors for high-performance polymer systems.

Molecular Formula C21H20O3
Molecular Weight 320.4 g/mol
CAS No. 4137-11-5
Cat. No. B13817196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep,p',p''-(1-Propanyl-3-ylidene)triphenol
CAS4137-11-5
Molecular FormulaC21H20O3
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O
InChIInChI=1S/C21H20O3/c22-18-8-1-15(2-9-18)3-14-21(16-4-10-19(23)11-5-16)17-6-12-20(24)13-7-17/h1-2,4-13,21-24H,3,14H2
InChIKeyGRAGBWDYQWZYKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p,p',p''-(1-Propanyl-3-ylidene)triphenol (CAS 4137-11-5): A Trifunctional Phenolic Building Block for High-Density Resin and Polymer Architectures


p,p',p''-(1-Propanyl-3-ylidene)triphenol, systematically named 4-[3,3-bis(4-hydroxyphenyl)propyl]phenol and also known as 1,1,3-tris(4-hydroxyphenyl)propane [1], is a C21H20O3 triphenolic compound containing three para-hydroxyphenyl groups linked through a C3 alkylidene bridge. It belongs to the tris(hydroxyphenyl)alkane family, which are recognized as trifunctional monomers, branching agents, and epoxy resin precursors for high-performance polymer systems [2]. Its three reactive phenolic -OH groups enable the formation of densely crosslinked networks, distinguishing it from the more common bisphenol-A (difunctional) and positioning it as a candidate where elevated crosslink density, thermal stability, or multifunctional derivatization is required [3].

Why Trifunctional p,p',p''-(1-Propanyl-3-ylidene)triphenol Cannot Be Replaced by Generic Bisphenols or Other Tris(hydroxyphenyl)alkanes


Simple substitution of p,p',p''-(1-Propanyl-3-ylidene)triphenol with a difunctional bisphenol such as bisphenol A (BPA) fundamentally alters the network architecture from a trifunctional to a linear system, sacrificing crosslink density and the resulting thermal and mechanical properties [1]. Even within the tris(hydroxyphenyl)alkane family, the length of the alkylidene bridge directly influences the epoxy equivalent weight (EEW) of the derived polyglycidyl ether resin and, consequently, the crosslink density achievable in the cured network [2]. The C3 bridge in the target compound yields an EEW of 161 g/eq (as YL-932), which is substantially lower than the 196 g/eq observed for its C4 homologue (1,1,3-tris(p-glycidylphenyl)butane, YL-933) [2]. This quantitative difference in reactive group density means that substituting one tris(hydroxyphenyl)alkane for another without adjusting the formulation will alter the stoichiometry, cure kinetics, and final network properties, making procurement based solely on the “trifunctional” label unreliable without head-to-head EEW verification.

Quantitative Head-to-Head Evidence for p,p',p''-(1-Propanyl-3-ylidene)triphenol Differentiation in Epoxy Resin and Polymer Applications


Epoxy Equivalent Weight: The C3-Bridged Trifunctional Epoxy Resin Offers a 21.8% Lower EEW Than the Direct C4 Homologue

When converted to its polyglycidyl ether (1,1,3-tris(p-glycidylphenyl)propane, designated YL-932), the target triphenol yields an epoxy equivalent weight of 161 g/eq. In contrast, the directly homologous C4-bridged analog (1,1,3-tris(p-glycidylphenyl)butane, YL-933) exhibits an EEW of 196 g/eq [1]. The methane-bridged analog (tris(p-glycidylphenyl)methane, DER-7342) has an EEW of 162 g/eq, which is nearly identical to the propane derivative but lacks the aliphatic spacer length that may influence solubility and processing viscosity [1].

Epoxy resin Crosslink density Epoxy equivalent weight

Functionality-Driven Crosslink Density: Trifunctional vs. Difunctional Bisphenol A Epoxy Networks

Epoxy resins derived from trifunctional phenols such as p,p',p''-(1-propanyl-3-ylidene)triphenol inherently form networks with higher crosslink density compared to those from difunctional bisphenol A (DGEBA, EEW ~170-190 g/eq). While DGEBA produces a predominantly linear chain-extended network with one crosslink point per two monomer units, the trifunctional glycidyl ether generates three branch points per monomer, leading to a qualitatively different network topology [1]. Quantitative studies on analogous trifunctional epoxy systems have demonstrated that the increased crosslink density results in elevated glass transition temperatures (Tg increases of 20–40 °C relative to DGEBA networks cured with the same amine hardener) and reduced equilibrium water uptake [2].

Crosslink density Glass transition temperature Trifunctional epoxy

Molecular Flexibility: C3 Alkylidene Bridge Provides a Lower Melting Point and Improved Processability Over the C1 (Methane) Homologue

While experimentally reported melting point data for p,p',p''-(1-propanyl-3-ylidene)triphenol itself remain sparse in open literature, the homologous series trend is well-established: 1,1,1-tris(4-hydroxyphenyl)methane (THPM) is a high-melting solid, and 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) exhibits a melting point of 246–248 °C . The extended C3 alkylidene bridge in the target compound introduces additional conformational flexibility and reduces molecular symmetry relative to the methane analog, which is consistently observed to lower the melting point and improve solubility in common organic solvents, facilitating solution-based processing and formulation [1].

Melting point Processability Alkylidene bridge length

Photoresist Sensitivity Enhancement: Tris(hydroxyphenyl)alkanes as a Differentiated Class of Photoactive Compound Enhancers

U.S. Patents 5,215,856 and 5,256,521 disclose tris(hydroxyphenyl) lower alkane compounds, including the propane derivative, as effective sensitivity enhancers for positive-working o-quinonediazide photoresists at loadings of 0.5–10 wt% [1]. In contrast, the widely studied 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) has been formulated into chemically amplified 248-nm deep-UV resists achieving a dose-to-clear of 3 mJ/cm² and a contrast ratio of 7.2 [2]. The alkylidene bridge length modulates the dissolution rate of the phenolic compound in aqueous alkaline developers, providing a formulation lever to optimize lithographic contrast and sensitivity that is not available with single-ring phenolic additives.

Photoresist Sensitivity enhancer o-Quinonediazide

Procurement-Relevant Application Scenarios for p,p',p''-(1-Propanyl-3-ylidene)triphenol Based on Verified Differentiation Evidence


High-Tg Epoxy Encapsulants and Coil Impregnants Requiring Maximum Crosslink Density

The epoxidized derivative of this compound (YL-932, EEW 161 g/eq) is specifically cited in Hitachi's patent on coil impregnants for electrical machinery [1]. When a cured epoxy network must withstand sustained operating temperatures above 150 °C, the 21.8% lower EEW of the propane-bridged trifunctional resin versus the butane homologue (YL-933, EEW 196 g/eq) [1] directly translates into a denser crosslinked architecture. Formulators should select this monomer over YL-933 or DER-7342 when the maximum crosslink density per unit mass is the primary design criterion.

Branched Polycarbonate Synthesis for Blow-Molding Grades with Enhanced Melt Strength

Tris(hydroxyphenyl)alkanes, including the propane derivative, are established branching agents for polycarbonate synthesis, where they are co-reacted with bisphenol A and phosgene or diphenyl carbonate to introduce long-chain branching [2]. The C3 bridge provides a balance between reactivity (all three phenolic -OH groups are sterically accessible) and the melt rheology of the resulting branched polymer. The extended spacer compared to THPE may reduce the glass transition temperature depression sometimes observed with very rigid, compact branching nodes, though this effect is formulation-dependent and should be verified experimentally.

Positive-Working Photoresist Sensitivity Enhancement in i-Line and DUV Lithography

U.S. Patent 5,215,856 teaches the use of tris(hydroxyphenyl) lower alkanes, including the propane homolog, as sensitivity enhancers in o-quinonediazide-based photoresists at 2–5 wt% loading [3]. The alkylidene bridge length influences the dissolution rate in aqueous tetramethylammonium hydroxide (TMAH) developers. Researchers evaluating novel resist formulations should consider this compound as an alternative to THPE when seeking to fine-tune the dissolution contrast without altering the photoactive compound loading.

Multifunctional Epoxy Reactive Diluent for Low-VOC, High-Solids Coatings

The trifunctional glycidyl ether derived from this triphenol can serve as a reactive diluent in epoxy coating formulations. Its trifunctionality contributes to network formation rather than merely plasticizing, unlike monofunctional reactive diluents. Compared to trimethylolpropane triglycidyl ether (a common aliphatic trifunctional diluent), the aromatic nature of the tris(p-glycidylphenyl)propane backbone is expected to impart higher thermal stability and chemical resistance, as inferred from the general structure-property relationships of aromatic vs. aliphatic epoxy networks [4].

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